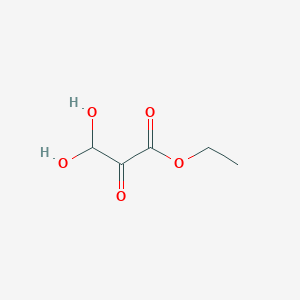![molecular formula C8H12O2 B145187 1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone CAS No. 138042-39-4](/img/structure/B145187.png)
1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone, also known as 3,4-Methylenedioxyphenyl-2-propanone (MDP2P), is a chemical compound that is commonly used as a precursor in the synthesis of various psychoactive substances, including MDMA (3,4-methylenedioxymethamphetamine) and MDA (3,4-methylenedioxyamphetamine). MDP2P is a colorless liquid that has a sweet, floral odor.1.0]hexan-1-yl)-2-propanone.
Mécanisme D'action
The exact mechanism of action of MDP2P is not fully understood. However, it is believed that MDP2P acts as a precursor to MDMA and MDA, which are known to increase the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters play a key role in regulating mood, emotion, and cognition. The increased release of these neurotransmitters is thought to be responsible for the euphoric and empathogenic effects of MDMA and MDA.
Effets Biochimiques Et Physiologiques
MDP2P has been shown to have various biochemical and physiological effects. For example, MDP2P has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased heart rate, blood pressure, and body temperature. Additionally, MDP2P has been shown to have neurotoxic effects, which can lead to long-term cognitive and behavioral deficits.
Avantages Et Limitations Des Expériences En Laboratoire
MDP2P is commonly used as a precursor in the synthesis of various psychoactive compounds, including MDMA and MDA. The use of MDP2P in lab experiments allows researchers to study the effects of these compounds on various biological systems. However, the use of MDP2P in lab experiments is limited by its potential neurotoxic effects and its potential for abuse.
Orientations Futures
There are several future directions for research involving MDP2P. One direction is to study the potential therapeutic applications of MDP2P derivatives, such as their anti-inflammatory and analgesic effects. Another direction is to study the neurotoxic effects of MDP2P and its derivatives, in order to better understand the long-term cognitive and behavioral deficits associated with the use of MDMA and MDA. Additionally, research could be conducted to develop safer and more effective precursors for the synthesis of psychoactive compounds.
Méthodes De Synthèse
The synthesis of MDP2P involves the condensation of 3,4-methylenedioxyphenylacetone and propanal in the presence of a catalyst, such as p-toluenesulfonic acid. This process is commonly known as the Leuckart-Wallach reaction. The reaction is usually carried out under reflux conditions with anhydrous ethanol as the solvent. The yield of MDP2P can be improved by using a higher concentration of propanal and a lower concentration of 3,4-methylenedioxyphenylacetone.
Applications De Recherche Scientifique
MDP2P is mainly used as a precursor in the synthesis of MDMA and MDA. These compounds are commonly used as recreational drugs due to their euphoric and empathogenic effects. However, MDP2P has also been studied for its potential therapeutic applications. For example, MDP2P derivatives have been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, MDP2P has been used in the synthesis of various other compounds, including 2C-B and 2C-I, which have been studied for their potential therapeutic applications in treating depression and anxiety.
Propriétés
Numéro CAS |
138042-39-4 |
|---|---|
Nom du produit |
1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-(3-oxabicyclo[3.1.0]hexan-1-yl)propan-2-one |
InChI |
InChI=1S/C8H12O2/c1-6(9)2-8-3-7(8)4-10-5-8/h7H,2-5H2,1H3 |
Clé InChI |
IIALVSMTYMAUTB-UHFFFAOYSA-N |
SMILES |
CC(=O)CC12CC1COC2 |
SMILES canonique |
CC(=O)CC12CC1COC2 |
Synonymes |
2-Propanone, 1-(3-oxabicyclo[3.1.0]hex-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



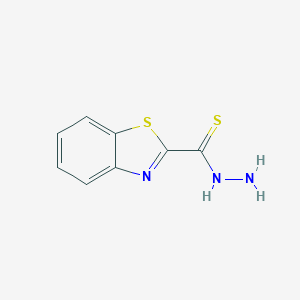
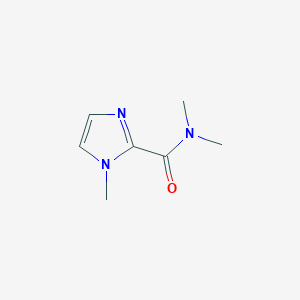
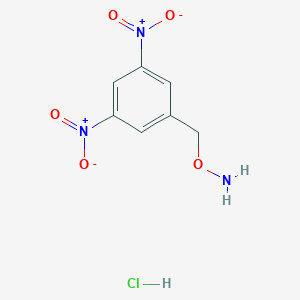
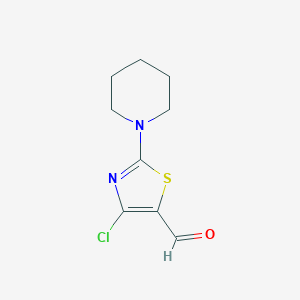
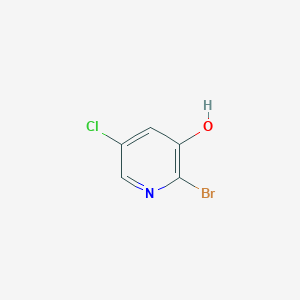



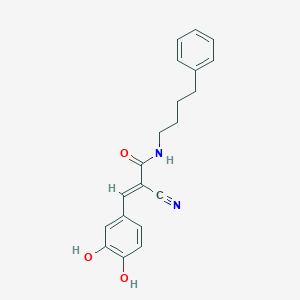
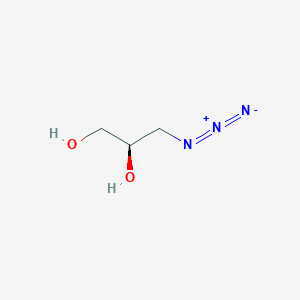
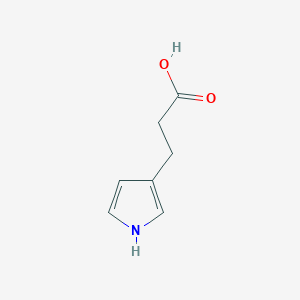
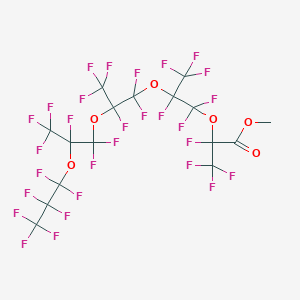
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
